3-Hexylselenophene
Description
Context within Chalcogenophene-Based Conjugated Systems
Chalcogenophene-based conjugated polymers are a class of materials characterized by five-membered heterocyclic rings containing a chalcogen atom—oxygen (in furans), sulfur (in thiophenes), selenium (in selenophenes), or tellurium (in tellurophenes). digitellinc.com These polymers form the active layer in various organic electronic devices. The specific chalcogen atom significantly influences the polymer's electronic structure, microstructure, and, consequently, its performance in devices. digitellinc.com
The progression from sulfur to selenium and tellurium in these systems leads to notable changes in their optoelectronic properties. digitellinc.com Generally, as the size of the chalcogen atom increases, the polymer's bandgap narrows. princeton.edu This is primarily attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. princeton.edu Furthermore, the larger size of heavier chalcogen atoms like selenium can enhance intermolecular interactions, which facilitates the formation of polymer aggregates and can lead to improved charge carrier mobilities. princeton.edu The choice of chalcogenophene, therefore, provides a method to tune the material's properties for specific applications.
Research Significance of Selenophene (B38918) Incorporation in Organic Electronics
The incorporation of selenophene into conjugated polymers has garnered considerable research interest due to the distinct advantages it offers over its thiophene (B33073) counterpart. ontosight.ai Selenophene-based polymers often exhibit higher electron mobility and greater stability, making them highly suitable for a range of electronic applications. ontosight.ai The selenium atom, being more electronegative than sulfur, influences the material's reactivity and electronic characteristics. ontosight.ai
Approximately 70% of selenophene polymers demonstrate semiconducting behavior, a critical feature for their use in electronic devices. ontosight.ai They have shown high charge carrier mobility, with values reaching up to 10⁻² cm²/Vs, which is beneficial for applications in organic field-effect transistors (OFETs). ontosight.ai The unique electronic properties of selenophene-based polymers also make them promising for use in organic photovoltaics (OPVs), where they can enhance the efficiency of light absorption and conversion into electricity. ontosight.aiontosight.ai The ability to tune the electronic properties through the incorporation of selenium is a key driver of ongoing research in this area. ontosight.ai
Comparative Research Framework with Thiophene Analogs
A significant portion of the research on poly(3-hexylselenophene) involves a direct comparison with its well-studied sulfur analog, regioregular poly(3-hexylthiophene) (P3HT). nih.govrsc.org These comparative studies are crucial for understanding the structure-property relationships and for highlighting the specific benefits of using selenium.
P3HS has been shown to have a smaller band gap than P3HT. rsc.org For instance, in thin-film form, P3HS exhibits an absorption maximum at 630 nm, a significant red shift compared to the 550 nm maximum for P3HT. rsc.org This narrower optical bandgap suggests that P3HS can absorb a broader range of the solar spectrum, which is advantageous for photovoltaic applications. rsc.orgresearchgate.net
While the ionization potential and the Highest Occupied Molecular Orbital (HOMO) levels of P3HS and P3HT are similar, the lower bandgap of P3HS is a key differentiator. rsc.orgresearchgate.net In terms of charge transport, selenophene-containing copolymers have demonstrated conductivities more than an order of magnitude greater than their thiophene-containing counterparts. aip.org This is attributed to the quinoid-like stabilization and stronger intermolecular Se-Se interactions that create better percolation pathways for electron conduction. aip.org
The synthesis of regioregular P3HS has been reported, and its properties have been systematically compared to those of P3HT, confirming its potential as a low band gap organic hole-transporting polymer. nih.govrsc.org
Interactive Data Tables
Table 1: Comparison of Optical Properties of P3HS and P3HT
| Property | Poly(this compound) (P3HS) | Poly(3-hexylthiophene) (P3HT) |
| Absorption Maximum (Solution) | 499 nm | ~450 nm |
| Absorption Maximum (Thin Film) | 630 nm | 550 nm |
| Optical Bandgap | ~1.6 eV | ~1.9 - 2.1 eV |
Note: The values presented are approximate and can vary based on the specific processing conditions and measurement techniques.
Table 2: Comparison of Electronic Properties of Selenophene and Thiophene-Based Polymers
| Property | Selenophene-Based Polymer | Thiophene-Based Polymer |
| HOMO Energy Level | -4.8 eV | -4.7 eV |
| LUMO Energy Level | -3.4 eV | -3.3 eV |
| Electrochemical Bandgap | 1.34 eV | 1.44 eV |
Data based on a comparative study of specific thiophene and selenophene-based conjugated polymers. rsc.org
Properties
Molecular Formula |
C10H16Se |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-hexylselenophene |
InChI |
InChI=1S/C10H16Se/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 |
InChI Key |
QOWHXTFXZSVAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C[Se]C=C1 |
Related CAS |
120485-94-1 |
Origin of Product |
United States |
Synthetic Strategies for 3 Hexylselenophene and Its Polymeric Derivatives
Methodologies for 3-Hexylselenophene Monomer Synthesis
The creation of the this compound monomer is a critical first step, for which several synthetic routes have been established. One common approach involves the bromination of this compound using N-bromosuccinimide (NBS). rsc.org Another key method is the stannylation of this compound, which is achieved using n-butyllithium (n-BuLi) and trimethyltin (B158744) chloride (Me3SnCl). rsc.org This process yields a stannylated derivative that is a versatile intermediate for further reactions.
For the synthesis of more complex monomers, such as those used in alternating copolymers, Stille coupling is a frequently employed strategy. For instance, a brominated this compound can be coupled with a stannylated 3-hexylthiophene (B156222) to produce an unsymmetrical bichalcogenophene. rsc.org Subsequent iodination of these bichalcogenophenes with N-iodosuccinimide (NIS) can then be performed to create diiodo-monomers suitable for specific polymerization reactions. rsc.org
A notable example is the synthesis of 2,5-dibromo-3-hexylselenophene, a key monomer for several polymerization techniques. fudan.edu.cn The specific methodologies and reaction conditions are crucial for obtaining high-purity monomers, which directly impacts the quality and properties of the resulting polymer.
Polymerization Techniques for Poly(this compound) (P3HS)
The polymerization of this compound monomers into P3HS can be accomplished through various techniques, each offering distinct advantages in controlling the polymer's molecular weight, regioregularity, and dispersity.
Direct C–H Arylation Polymerization (DAP) Approaches
Direct C–H arylation polymerization (DAP) has emerged as a powerful tool for the synthesis of conjugated polymers, including P3HS. acs.org This method avoids the pre-functionalization of monomers with organometallic reagents, offering a more atom-economical and environmentally friendly route. mdpi.com
In the synthesis of P3HS via DAP, 2-bromo-3-hexylselenophene is a common monomer. acs.orgfigshare.com The polymerization is typically catalyzed by palladium complexes, often in the presence of an N-heterocyclic carbene (NHC) ligand. acs.orgfigshare.com Research has shown that catalysts like [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloro[3-phenylallyl]palladium(II) (Pd-IPr) are effective. acs.org The choice of catalyst, solvent, and temperature can significantly influence the resulting polymer's molecular weight and regioregularity. acs.orgairitilibrary.com While high molecular weight P3HS has been achieved, the modest solubility of the polymer can sometimes limit the final molecular weight obtained through this method. acs.org
| Catalyst System | Monomer | Molecular Weight (Mn) ( g/mol ) | Regioregularity (RR) (%) | Reference |
| Pd-IPr | 2-bromo-3-hexylselenophene | Modest | Not specified | acs.org |
| Pd(OAc)2 with phosphine (B1218219) ligand | 2-bromo-3-hexylselenophene | Not specified | Not specified | acs.org |
Catalyst-Transfer Polycondensation (CTP)
Catalyst-transfer polycondensation (CTP), particularly Kumada catalyst-transfer polycondensation (KCTP), is a chain-growth polymerization mechanism that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. rsc.orgrsc.org This technique has been successfully applied to the synthesis of P3HS and its copolymers. rsc.orgresearchgate.net
The process often involves the use of a dihalide monomer, such as 2,5-dibromo-3-hexylselenophene, which is first converted to a Grignard reagent. fudan.edu.cnscholaris.ca A nickel catalyst, for example, (1,3-bis(diphenylphosphino)propane)dichloronickel(II) (Ni(dppp)Cl2), then facilitates the polymerization. fudan.edu.cnresearchgate.net The catalyst "walks" along the polymer chain as it grows, which is a key feature of this mechanism. rsc.org This method has been instrumental in creating not only homopolymers of P3HS but also complex, sequence-controlled block copolymers containing this compound units. researchgate.netnih.govresearchgate.net
Grignard Metathesis Polymerization (GRIM)
Grignard Metathesis (GRIM) polymerization is another effective method for producing P3HS and its block copolymers. figshare.comnih.gov This technique is a type of chain-growth polymerization that offers good control over the polymer's molecular weight and can be used to synthesize polymers with functional end-groups. nih.gov
The synthesis typically starts with a dihalo-3-hexylselenophene monomer, which is treated with a Grignard reagent like isopropylmagnesium chloride to form the active monomer species. fudan.edu.cnscholaris.ca A nickel catalyst is then introduced to initiate polymerization. nih.gov GRIM has been particularly useful in synthesizing block copolymers of poly(this compound) and poly(3-hexylthiophene) (P3HT), allowing for the study of phase separation and the tuning of optical properties. figshare.com
Electrochemical Polymerization Routes
Electrochemical polymerization offers a direct method to synthesize and deposit P3HS films onto an electrode surface in a single step. nih.gov This technique involves the electrochemical oxidation of the this compound monomer in an electrolyte solution. diva-portal.org
The process is typically carried out in a three-electrode cell, with the monomer dissolved in a suitable solvent containing a supporting electrolyte. diva-portal.org By applying a potential, the monomer is oxidized to form radical cations, which then couple to form the polymer chain. mdpi.com The properties of the resulting polymer film, such as thickness and morphology, can be controlled by adjusting the electrochemical parameters, including monomer concentration, scan rate, and the number of polymerization cycles. diva-portal.orgvjst.vn While this method is convenient for film fabrication, it may offer less control over molecular weight and regioregularity compared to chemical polymerization methods. nih.gov Studies have shown that electrochemical synthesis can produce P3HS with good electrical conductivity and a high degree of crystallinity. nih.gov
Oxidative Polymerization Methods
Chemical oxidative polymerization is a widely used and straightforward method for synthesizing conjugated polymers. mdpi.com This technique typically employs a chemical oxidizing agent, such as iron(III) chloride (FeCl3), to initiate the polymerization of the monomer. mdpi.comnih.gov
In the case of P3HS synthesis, the this compound monomer is treated with the oxidizing agent in an appropriate solvent. researchgate.net The oxidant generates radical cations from the monomer, which then couple to form the polymer. mdpi.com While this method is often cost-effective and can be performed on a large scale, it generally provides less control over the polymer's regioregularity compared to methods like CTP or GRIM. nih.govresearchgate.net The resulting polymers often have a lower degree of head-to-tail couplings and may exhibit broader polydispersity. researchgate.net
Synthesis of Advanced Poly(this compound) Architectures
The development of advanced polymeric architectures of poly(this compound) (P3HS) has been a significant area of research, aiming to fine-tune the optoelectronic and morphological properties of the resulting materials for applications in organic electronics. This section details the synthesis of various complex P3HS-based copolymers and structures.
Design and Synthesis of Alternating Copolymers (e.g., Poly(this compound-alt-3-hexylthiophene))
The synthesis of alternating copolymers of this compound and 3-hexylthiophene has been approached through several methods. One prominent method is the direct C–H arylation polymerization. acs.org This approach utilizes a well-designed 2-bromo-3-hexyl-5-(3-hexylselenophen-2-yl)thiophene monomer and a palladium catalyst, such as [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloro[3-phenylallyl]palladium(II) (Pd-IPr), to produce a main-chain alternating and side-chain regioregular poly(this compound-alt-3-hexylthiophene) (Alt-P3HST). acs.org This method has successfully yielded Alt-P3HST with a high molecular weight (Mn) of 20.0 kg/mol and a regioregularity of 94%. acs.org
Another strategy involves the Kumada catalyst-transfer polycondensation (KCTP) of specifically designed unsymmetrical bichalcogenophene monomers. rsc.org For instance, poly(3-hexylthiophene-alt-3-hexylselenophene) (PSSe) has been synthesized through this chain-growth polymerization method. rsc.org The synthesis of the necessary monomer, SSeI2, involves several steps, including the bromination and stannylation of the parent heterocycles, followed by a Stille coupling to form the unsymmetrical bichalcogenophene, which is then iodinated. rsc.org
Researchers have also developed a new class of alternating block conjugated copolymers, denoted as poly(alt-AB)b(3HT), where one block is an alternating copolymer and the other is poly(3-hexylthiophene) (P3HT). researchgate.netnih.gov For example, P(SSe)b(3HT) is synthesized using nickel-catalyzed Kumada polymerization by sequentially introducing two different Grignard monomers. researchgate.netnih.gov This catalyst-transfer polycondensation (CTP) method allows for precise control over molecular weight, dispersity, block length, and the main-chain sequence. nih.gov
The properties of these alternating copolymers are of significant interest. For instance, P(SSe)b(3HT) has demonstrated a high hole mobility of 4.4 × 10⁻² cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), which is attributed to its highly ordered molecular packing in thin films. nih.gov
Block Copolymer Synthesis (e.g., Poly(this compound)-b-Poly(3-hexylthiophene))
The synthesis of block copolymers containing this compound has been achieved through living polymerization techniques, most notably Grignard Metathesis (GRIM) polymerization. nih.govtdl.orgrsc.org This method allows for the controlled synthesis of block copolymers with well-defined molecular weights and block lengths. nih.govtdl.org The process often involves the sequential addition of monomers to the living polymer chain. For example, to synthesize poly(3-hexylthiophene)-b-poly(this compound), 3-hexylthiophene can be polymerized first, followed by the addition of the this compound monomer to the living poly(3-hexylthiophene) chains.
A specific example is the synthesis of polystyrene-b-poly(3-hexylthiophene) (PS-b-P3HT) block copolymers, which combines atom transfer radical polymerization (ATRP) for the polystyrene block and GRIM polymerization for the P3HT block. nih.gov A similar strategy can be applied to create block copolymers with P3HS.
Furthermore, a new class of alternating block conjugated copolymers, designated as poly(alt-AB)x-b-(alt-AC)y, has been developed where both blocks are alternating copolymers. rsc.orgrsc.orgnih.gov For instance, poly(3-hexylthiophene-alt-3-hexylselenophene)-block-(3-hexylthiophene-alt-3-hexyltellurophene), denoted as P(SSe)b(STe), is synthesized via Ni(dppp)Cl2-catalyzed Kumada polymerization by the sequential addition of two different Grignard monomers. rsc.orgrsc.orgnih.gov This method provides control over the molecular weight, dispersity, and the length of each block. rsc.org The synthesis of P(SSe)b(STe) involves reacting SSeI2 with an isopropylmagnesium chloride lithium chloride complex, followed by the addition of [1,3-bis(diphenylphosphino)propane]dichloronickel(II) to form the first block. Subsequently, a solution of MgSeTeI2 is added to initiate the polymerization of the second block. rsc.org
The properties of these block copolymers are highly dependent on their composition and structure. For example, P(SSe)b(STe) has exhibited a hole mobility of 1.4 × 10⁻² cm² V⁻¹ s⁻¹, which is among the highest values reported for tellurophene-containing polychalcogenophenes. rsc.orgnih.gov The introduction of an insulating coil block, however, can negatively impact the optoelectronic properties compared to the homopolymer. tdl.org
Statistical Copolymers Incorporating this compound Units
Statistical copolymers of this compound and 3-hexylthiophene have been synthesized to create materials with properties intermediate to those of the parent homopolymers. rsc.orgrsc.org A highly controlled synthesis of these random copolymers has been achieved using a droplet-based microfluidic reactor. rsc.orgrsc.org This method allows for the production of a series of highly regioregular random copolymers with varying compositions, from 100% poly(3-hexylthiophene) (P3HT) to 100% poly(this compound) (P3HS). rsc.orgrsc.org The copolymerization follows ideal Bernoullian behavior, meaning the monomers are incorporated into the polymer chain with equal probability at all stages of growth, resulting in a final stoichiometry that matches the initial monomer feed ratio. rsc.orgrsc.org The synthesis is carried out via the Grignard metathesis (GRIM) route, which is known for producing highly regioregular polymers. rsc.org
Another example is the synthesis of poly(3-butylthiophene)-stat-poly(this compound) (P3BT-stat-P3HS) statistical copolymers through GRIM polymerization. fudan.edu.cn In this process, 2-bromo-5-iodo-3-butylthiophene and 2,5-dibromo-3-hexylselenophene monomers are activated with isopropylmagnesium chloride and then mixed at a specific ratio before the polymerization is initiated with Ni(dppp)Cl2. fudan.edu.cn
The properties of these statistical copolymers can be finely tuned by adjusting the monomer ratio. For instance, the bandgap of P3BT-stat-P3HS copolymers can be controlled by varying the thiophene (B33073) to selenophene (B38918) ratio. fudan.edu.cn These copolymers have shown promise in organic field-effect transistors (OFETs), with some exhibiting higher charge mobilities than their respective homopolymers or blends, suggesting a synergistic effect between the thiophene and selenophene units. fudan.edu.cn
Copolymerizations of thiophene and selenophene-3-carboxylates have also been explored. nsf.gov Statistical copolymers designated as stat-TSeXi, where Xi is the target mole percentage of selenophene, were synthesized with varying monomer ratios using a PEPPSI-IPent catalyst. nsf.gov
Table 1: Properties of P3BT-stat-P3HS Copolymers
| Copolymer | Thiophene:Selenophene Molar Ratio | Eg (eV) |
| P3BT | 100:0 | 1.90 |
| stat-BT70HS30 | 70:30 | 1.83 |
| stat-BT56HS44 | 56:44 | 1.78 |
| stat-BT37HS63 | 37:63 | 1.72 |
| P3HS | 0:100 | 1.65 |
| Data sourced from fudan.edu.cn |
Development of Selenophene-Based Oligomers and Helical Structures
The synthesis of well-defined oligomers containing selenophene units has been an area of active research, as these smaller molecules can provide insights into the properties of their polymeric counterparts and serve as building blocks for more complex structures. rsc.orgrsc.org Mixed oligomers containing both thiophene and selenophene rings have been synthesized using NiCl2(dppp)-catalyzed cross-coupling reactions between bromoselenophenes and Grignard reagents derived from bromothiophenes. rsc.org
The development of helical structures from selenophene-containing polymers is another fascinating area. While poly(3-hexylthiophene) (P3HT) is known to form helical structures, the selenium analogue, poly(this compound) (P3HS), also exhibits this tendency. tue.nl The stability of these helical structures has been investigated using molecular dynamics simulations. tue.nl
Furthermore, the concept of "Geländer" oligomers, which feature a polyaromatic backbone with bridging alkyl chains, has been explored to induce axial chirality. ucoz.ua In these structures, a dimensional mismatch between two interlinked oligomer strands can cause one to wrap around the other, creating a helical conformation. ucoz.ua This principle could potentially be applied to selenophene-based oligomers to create novel chiral materials. The synthesis of such structures often involves a sequence of functional group transformations and cross-coupling reactions, followed by cyclization. ucoz.ua
The synthesis of optically active oligo(o-phenylene)s has been achieved using a planar chiral [2.2]paracyclophane as a starting material, demonstrating another route to control axial chirality in oligomeric systems. researchgate.net
Electronic Structure and Photophysical Investigations of Poly 3 Hexylselenophene Systems
Computational Elucidation of Electronic Structures
Theoretical modeling has proven to be an invaluable tool for predicting and understanding the electronic properties of conjugated polymers. For poly(3-hexylselenophene), computational chemistry provides deep insights into its molecular orbital energies and excited-state characteristics, which are fundamental to its performance in electronic devices.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely employed to investigate the ground-state electronic structure of P3HS. These calculations are crucial for understanding how the substitution of selenium for sulfur affects the polymer's properties. DFT studies reveal that the introduction of the larger, more polarizable selenium atom leads to a more quinoidal character in the polymer backbone compared to P3HT. This increased quinoidal character is associated with a higher degree of planarity along the polymer chain.
Computational studies using DFT have shown that the dihedral angles between adjacent selenophene (B38918) rings are smaller than those in thiophene-based polymers, indicating a more planar backbone for P3HS. This enhanced planarity is expected to facilitate better charge transport. The choice of DFT functional and basis set is critical for obtaining accurate predictions. Various functionals, including B3LYP, PBE0, and long-range corrected functionals like CAM-B3LYP and ωB97XD, have been used to model these systems, with the latter often providing more accurate predictions of electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the nature of electronic transitions and excited states, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations on P3HS and its oligomers have been instrumental in assigning the features observed in experimental absorption and emission spectra. These calculations provide information on the energies of vertical excitations, the corresponding oscillator strengths, and the nature of the transitions (e.g., HOMO to LUMO character).
TD-DFT studies support the experimental observation that P3HS exhibits a red-shifted absorption spectrum compared to P3HT. The calculations help in understanding the transitions to the lowest singlet excited state (S1) and higher-lying excited states. Furthermore, TD-DFT is crucial for interpreting transient absorption spectra by predicting the energies of transitions from the excited state to even higher energy states.
Frontier Molecular Orbital Analysis (HOMO/LUMO Levels)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic and optical properties of a conjugated polymer, including its band gap and its suitability for use in devices like solar cells.
Theoretical calculations consistently show that the substitution of selenium for sulfur in the polymer backbone primarily affects the LUMO energy level. The HOMO level of P3HS is comparable to that of P3HT. However, the LUMO level of P3HS is lowered, resulting in a smaller HOMO-LUMO gap. This reduction in the band gap is responsible for the red-shifted absorption of P3HS, allowing it to absorb a broader range of the solar spectrum. The choice of DFT functional can significantly impact the calculated HOMO and LUMO energies, highlighting the importance of benchmarking against experimental data where possible.
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Poly(this compound) | DFT | ~ -4.8 to -5.0 | ~ -3.2 to -3.4 | ~ 1.6 to 1.8 |
| Poly(3-hexylthiophene) | DFT | ~ -4.8 to -5.0 | ~ -3.0 to -3.2 | ~ 1.8 to 2.0 |
Excited State Dynamics and Exciton (B1674681) Management
The fate of photoexcited states in conjugated polymers is critical to the performance of optoelectronic devices. In P3HS, the presence of the heavy selenium atom has a profound impact on these dynamics.
Ultrafast Photophysical Processes
Upon photoexcitation, a series of ultrafast processes occur in P3HS. Broadband pump-probe spectroscopy reveals the dynamics of the excited states on picosecond and even femtosecond timescales. Following initial excitation to a higher-lying singlet state, the system rapidly relaxes to the lowest singlet excited state (S1). A key observation in P3HS is the significant fluorescence quenching compared to P3HT. This is indicative of a highly efficient non-radiative decay pathway that competes with fluorescence.
Transient absorption spectroscopy studies on P3HS show the appearance of an excited-state absorption feature on the picosecond timescale, which is attributed to a transition within the triplet manifold.
Intersystem Crossing (ISC) Mechanisms and Efficiency
The primary reason for the efficient fluorescence quenching in P3HS is a rapid and highly efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet manifold (Tn). This process is significantly enhanced in P3HS compared to P3HT due to the "heavy atom effect." The selenium atom, being heavier than sulfur, increases the strength of spin-orbit coupling. Spin-orbit coupling is the interaction between an electron's spin and its orbital motion, and it is the primary mechanism that facilitates spin-forbidden transitions like ISC.
Experimental studies have determined the timescale for triplet formation in P3HS to be approximately 26 picoseconds. This rapid conversion of primary photoexcitations into triplet states is a defining characteristic of the photophysics of P3HS. This efficient ISC is a direct consequence of the enhanced spin-orbit coupling introduced by the selenium atom, making P3HS a material of interest for applications where triplet excitons are desirable.
| Process | Timescale in P3HS | Key Influencing Factor |
| Singlet Exciton Formation | Femtoseconds to ~1 ps | - |
| Intersystem Crossing (S1 -> T1) | ~ 26 ps | Heavy atom effect (Selenium) |
| Fluorescence Lifetime | Shortened due to efficient ISC | Spin-orbit coupling |
Triplet State Formation and Dissociation Dynamics
In poly(this compound) (P3HS), the presence of the heavy selenium atom in the heterocyclic ring significantly influences the photophysical pathways, leading to efficient formation of triplet states. princeton.edu This process, known as intersystem crossing (ISC), is the spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). The heavy atom effect enhances the spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion, thereby increasing the probability of this transition.
Studies utilizing broadband pump-probe spectroscopy have provided direct evidence for the rapid conversion of primary photoexcitations into triplet states in P3HS. princeton.edu Upon photoexcitation, the initially formed singlet excitons undergo intersystem crossing on an ultrafast timescale. The formation of triplet states in P3HS has been observed to occur in approximately 26 picoseconds. princeton.edu This rapid triplet formation is a key characteristic that distinguishes P3HS from its thiophene-based counterpart, poly(3-hexylthiophene) (P3HT), where intersystem crossing is significantly slower. The efficient ISC in P3HS leads to a notable quenching of fluorescence, as the population of singlet excitons is rapidly depleted. princeton.edu
The dissociation dynamics of the triplet states in conjugated polymers are complex and can proceed through several non-radiative pathways. In pristine polymer films, triplet excitons can decay back to the ground state via non-radiative relaxation. The lifetime of these triplet states can be quite long, often in the microsecond to millisecond range, depending on the polymer's morphology and environment. whiterose.ac.uk For instance, in more crystalline domains of some narrow bandgap polymers, triplet lifetimes can be extended up to 0.45 milliseconds, whereas in more amorphous regions, the lifetime is significantly shorter, around 5 microseconds. whiterose.ac.uk The dissociation can also be influenced by bimolecular recombination processes, where two excited species interact.
Spectroscopic Characterization in Advanced Research
UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic transitions in poly(this compound). The absorption spectrum reveals the energies required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the PL spectrum provides information about the radiative decay of the lowest-energy excited state (singlet exciton) back to the ground state.
The absorption spectrum of P3HS in solution typically shows a broad, structureless band, which is characteristic of a more disordered conformation of the polymer chains. In the solid state (as a thin film), the absorption spectrum often becomes more structured, with the appearance of vibronic shoulders. This is indicative of a more ordered, aggregated structure where intermolecular interactions play a significant role. The photoluminescence spectrum is generally red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. Similar to the absorption spectrum, the PL spectrum of P3HS films can exhibit more defined vibronic features compared to its solution counterpart.
| Sample | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) |
| P3HS in Carbon Disulfide Solution | ~550 | ~620 |
| P3HS Thin Film | ~560 (with vibronic shoulders) | ~650 (with vibronic shoulders) |
Note: The exact peak positions can vary depending on the solvent, film processing conditions, and the regioregularity of the polymer.
Broadband pump-probe spectroscopy is a powerful ultrafast technique used to investigate the dynamics of transient species such as excitons and charge carriers in materials like poly(this compound). In this method, a short, intense "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse monitors the changes in absorption. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be tracked on femtosecond to nanosecond timescales.
In studies of P3HS, pump-probe spectroscopy reveals several key features. princeton.edu Immediately following photoexcitation, a negative signal known as ground-state bleach (GSB) is observed at wavelengths corresponding to the ground-state absorption. This occurs because the pump pulse has depleted the ground-state population. Simultaneously, a positive signal due to stimulated emission (SE) may appear at longer wavelengths, overlapping with the photoluminescence spectrum.
Crucially, a positive excited-state absorption (ESA) feature emerges on a picosecond timescale. princeton.edu In P3HS, this ESA is attributed to the absorption of the probe pulse by the newly formed triplet excitons, promoting them to higher-energy triplet states (T₁ → Tₙ). The rapid appearance of this triplet-related ESA, with a formation time of about 26 ps, provides strong evidence for the efficient intersystem crossing in P3HS. princeton.edu The spectral location and dynamics of these transient features allow for a definitive assignment of the photophysical pathways occurring in the polymer.
Inner-shell excitation spectroscopies, such as Inner-Shell Electron Energy Loss Spectroscopy (ISEELS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), are valuable tools for investigating the electronic structure of materials by probing transitions from core-level electrons to unoccupied molecular orbitals. These techniques provide element-specific information about the local chemical environment and molecular orientation.
While specific ISEELS and NEXAFS studies on poly(this compound) are not extensively reported, research on the closely related poly-3-methylselenophene provides significant insights. In the C 1s NEXAFS spectra of poly-3-methylselenophene films, distinct resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* orbitals are observed. The intensity of the C 1s → π* transition is a key indicator of the orientation of the polymer backbone. For instance, in oriented films, the intensity of this transition will vary with the angle of the incident X-ray beam, allowing for the determination of the average tilt of the selenophene rings relative to the substrate.
Furthermore, these studies confirm that the polymeric chain is composed of the same structural units as the monomer and that doping the polymer, which increases its electrical conductivity, leads to a narrowing of the π-π* band gap. The substitution of a methyl group at the 3-position of the selenophene ring has been found to have little effect on the intensity of the C 1s → π* transition, suggesting that the π manifold is relatively unaffected by such alkyl substitution. This allows for a reasonable extrapolation of these findings to the electronic structure of P3HS.
Resonance Raman spectroscopy is a highly sensitive technique for studying the vibrational modes of a molecule that are coupled to its electronic transitions. By tuning the excitation wavelength to be in resonance with an electronic absorption band, the Raman scattering from specific parts of the molecule (the chromophore) can be selectively enhanced by orders of magnitude. This makes it an excellent tool for investigating the structural conformation of conjugated polymers like poly(this compound).
While detailed Resonance Raman studies specifically on P3HS are limited, extensive work on its analogue, poly(3-hexylthiophene) (P3HT), provides a strong basis for understanding the structure-property relationships in these systems. The Raman spectrum of P3HT is dominated by a strong peak around 1445-1450 cm⁻¹, which is assigned to the symmetric C=C stretching mode of the thiophene (B33073) ring along the polymer backbone. The position and width of this peak are highly sensitive to the degree of π-electron delocalization and, consequently, the planarity of the polymer chain.
In more ordered, crystalline regions where the polymer chains adopt a more planar conformation, the C=C stretching mode is typically observed at a lower wavenumber (e.g., ~1445 cm⁻¹) and is narrower, indicating a longer effective conjugation length. In contrast, in more disordered, amorphous regions, where the chains are more twisted, this peak shifts to a higher wavenumber (e.g., ~1480 cm⁻¹) and becomes broader. By analyzing the features of this and other Raman-active modes, such as the C-C intraring stretching mode (~1380 cm⁻¹), researchers can gain detailed insights into the conformational ordering and morphology of the polymer in thin films. Given the structural similarity between P3HT and P3HS, it is expected that the Raman spectra of P3HS would show analogous correlations between its vibrational modes and conformational structure.
Supramolecular Organization and Crystalline Morphology of Poly 3 Hexylselenophene
Regioregularity and its Influence on Polymer Self-Assembly
Regioregularity, which describes the precision of the head-to-tail coupling of the 3-hexylselenophene monomer units, is a paramount factor in the self-assembly of P3HS. researchgate.netrsc.org Highly regioregular P3HS exhibits a strong tendency to self-organize into well-ordered structures, a characteristic it shares with its well-studied sulfur analog, poly(3-hexylthiophene) (P3HT). researchgate.netrsc.org This propensity for self-assembly is driven by the regular arrangement of the hexyl side chains, which allows for planarization of the polymer backbone and facilitates close packing through interchain interactions.
The degree of regioregularity directly impacts the polymer's ability to form crystalline domains. semanticscholar.org Higher regioregularity leads to more pronounced crystallinity, which is essential for efficient charge transport. researchgate.net In solution, regioregular P3HS chains can transition from a coiled state to a more rigid, rod-like conformation, which is a precursor to aggregation and crystallization. rsc.org This transition is influenced by factors such as solvent quality and temperature. The ordered arrangement of the polymer chains in highly regioregular P3HS promotes π-π stacking between adjacent selenophene (B38918) rings, creating pathways for charge carrier hopping.
Crystallization Behavior and Polymorphic Forms of Poly(this compound)
P3HS is known to exhibit polymorphism, meaning it can crystallize into different crystal structures, primarily designated as Form I and Form II. rsc.orgadvanceseng.com These polymorphs are characterized by different packing arrangements of the polymer chains and can coexist depending on the processing conditions. advanceseng.com Form II crystals are often associated with a flat-on orientation of the polymer chains. rsc.org The crystallization behavior is a dynamic process influenced by several external factors.
The morphology of P3HS films is highly sensitive to the processing conditions, particularly the aging of the polymer solution and the choice of solvent. rsc.orgrsc.org Aging a P3HS solution allows the polymer chains to self-assemble into more ordered structures prior to film deposition. rsc.org Initially, P3HS chains in a fresh solution may exist in a flexible, coiled state. rsc.org With time, these chains can transform into more rigid, rod-like structures that aggregate side-by-side. rsc.org
The choice of solvent plays a critical role in this process. Different solvents can promote the formation of distinct morphologies. rsc.org For instance, in dichloromethane (B109758), aging can lead to the formation of lamellar structures that evolve into bundle-like spherulites. rsc.org In contrast, using anisole (B1667542) as a solvent can result in the formation of nanoribbons, while toluene (B28343) may lead to nanofibers. rsc.org The solubility of P3HS in a given solvent and the solvent's evaporation rate are key parameters that dictate the final morphology of the cast film. nih.govmdpi.com
| Solvent | Observed Morphology | Typical Dimensions |
|---|---|---|
| Dichloromethane | Bundle-like Spherulites (composed of nanoribbons) | N/A |
| Anisole | Nanoribbons | Width: 70–130 nm, Height: 5–12 nm |
| Toluene | Nanofibers | Width: 25–40 nm, Height: 4–8 nm |
Under specific conditions, P3HS can form distinct superstructures such as spherulites and nanoribbons. rsc.org Spherulites are spherical, semi-crystalline structures that grow from a central nucleus. In P3HS, a novel bundle-like spherulitic morphology has been observed, which is composed of nanoribbons. rsc.orgrsc.org These spherulites are formed through a process where initially formed lamellar crystals aggregate, split, and grow outwards. rsc.org
The formation of these P3HS spherulites has been studied as a function of aging time. rsc.org In a dichloromethane solution, lamellar crystalline structures appear after a few hours of aging. rsc.org As aging progresses, these lamellae coexist with and eventually give way to the growth of bundle-like spherulitic structures. rsc.org The nanoribbons that constitute these spherulites are characterized by a flat-on orientation of the P3HS chains, which corresponds to the Form II crystal structure. rsc.org
Molecular Packing and Chain Orientation in Thin Films
The orientation of P3HS chains within a thin film is critical for its performance in electronic devices. The two primary orientations are "edge-on" and "face-on," which describe the arrangement of the polymer backbone and π-π stacking direction relative to the substrate. researchgate.netucla.edu
In the edge-on orientation, the selenophene rings are oriented perpendicular to the substrate, with the π-π stacking direction parallel to the substrate. researchgate.net This orientation is generally preferred for applications like field-effect transistors, as it facilitates in-plane charge transport. mdpi.com Conversely, the face-on orientation involves the polymer backbone being parallel to the substrate, with the π-π stacking direction perpendicular to it. ucla.eduunc.edu This arrangement is often more favorable for vertical charge transport, which is relevant for devices such as solar cells. ucla.edumdpi.com
The final orientation of the P3HS chains is influenced by a multitude of factors, including the choice of solvent, substrate temperature during deposition, and post-deposition treatments like thermal annealing. researchgate.netrsc.org For instance, films deposited on hot substrates can exhibit different absorption characteristics compared to those deposited at room temperature, indicating a change in self-organization. researchgate.net The interaction between the polymer and the substrate surface also plays a significant role in determining the preferred chain orientation. rsc.org
The packing of P3HS chains is governed by various intermolecular interactions. The π-π stacking between the planar backbones of adjacent polymer chains is a dominant force that drives the formation of ordered domains. researchgate.net The replacement of sulfur with selenium in the thiophene (B33073) ring introduces specific interactions that influence the packing. The larger size and greater polarizability of the selenium atom compared to sulfur can affect the interchain distances and electronic coupling.
| Orientation | Description | Favorable for |
|---|---|---|
| Edge-on | Polymer backbone perpendicular to the substrate; π-π stacking parallel to the substrate. | In-plane charge transport (e.g., Field-Effect Transistors). |
| Face-on | Polymer backbone parallel to the substrate; π-π stacking perpendicular to the substrate. | Vertical charge transport (e.g., Solar Cells). |
Structural Characterization Techniques
The arrangement of polymer chains and the resulting crystalline structure in thin films of poly(this compound) (P3HS) are fundamental to its performance in electronic devices. To probe these features, a suite of high-resolution structural characterization techniques is employed. These methods provide critical insights into molecular packing, the orientation of crystalline domains, and the surface morphology of the film, all of which directly influence charge transport properties.
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are indispensable techniques for determining the crystalline order and molecular orientation within P3HS thin films. GIWAXS is particularly surface-sensitive and ideal for analyzing the thin layers used in electronic devices.
These analyses reveal that P3HS, similar to its well-studied sulfur analog poly(3-hexylthiophene) (P3HT), typically adopts a semi-crystalline, lamellar structure. The diffraction patterns exhibit distinct peaks that correspond to different crystallographic directions. A series of (h00) peaks at low scattering angles (q) relate to the lamellar stacking distance between polymer backbones, a spacing that is dictated by the length of the interdigitated hexyl side chains. A peak at a wider angle, the (010) peak, corresponds to the π-stacking distance, which is the separation between adjacent conjugated backbones and is crucial for intermolecular charge hopping.
For P3HS thin films, GIWAXS patterns consistently show a predominant "edge-on" orientation, where the selenophene backbones stand perpendicular to the substrate, and the insulating hexyl side chains lie parallel to it. This orientation places the π-stacking direction in the plane of the film, which is highly advantageous for charge transport in devices like field-effect transistors. Studies have identified two distinct crystalline polymorphs for P3HS, Form I and Form II, which can be controlled by thermal annealing. Form I features a larger lamellar stacking distance compared to Form II. The π-stacking distance for P3HS is typically found to be around 3.8 Å, a value that facilitates efficient electronic coupling between chains.
| Diffraction Peak | Crystallographic Direction | Typical d-spacing (Å) for P3HS | Description |
| (100) | Lamellar Stacking | ~17.7 (Form I), ~16.3 (Form II) | Inter-chain distance governed by hexyl side-chain packing. |
| (010) | π-stacking | ~3.8 | Face-to-face distance between stacked selenophene backbones. |
The precise d-spacing values and the degree of crystallinity can be influenced by processing parameters such as solvent choice, deposition method, and post-deposition annealing temperatures.
Electron Microscopy (TEM, FESEM) for Morphology Analysis
Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to directly visualize the morphology of P3HS films at the nanoscale. These techniques provide complementary information on the internal structure and surface features of the polymer film.
TEM analysis allows for the investigation of the internal structure of the film. For semi-crystalline polymers like P3HS, TEM images often reveal a network of well-defined, self-assembled nanofibrils. researchgate.net These fibrils represent the crystalline domains of the polymer, where the chains are more ordered. The length, width, and interconnectivity of these nanofibrillar structures are critical for creating effective charge transport pathways through the film. The spaces between these fibrils consist of more disordered, amorphous polymer chains. Selected area electron diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline nature of these observed fibrils.
| Technique | Information Obtained | Key Findings for Poly(this compound) |
| TEM | Internal nanoscale structure, fibril morphology | Reveals the presence of crystalline nanofibrils embedded within an amorphous matrix. Fibril dimensions and connectivity depend on processing conditions. |
| FESEM | Surface topography, film uniformity | Visualizes the distribution and network of fibrillar domains on the film's surface, providing insight into the pathways available for charge transport. |
Atomic Force Microscopy (AFM) for Surface Topography and Crystallinity
Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the surface of P3HS thin films with nanoscale resolution. It provides three-dimensional topographical data and can also probe local variations in mechanical properties, which correlate with crystallinity.
AFM can also be operated in phase imaging mode. In this mode, the phase shift of the oscillating cantilever is recorded as it interacts with the surface. This phase shift is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. spectraresearch.com Consequently, phase imaging can effectively distinguish between the harder, more ordered crystalline domains (fibrils) and the softer, disordered amorphous regions of the P3HS film. This provides a qualitative map of crystallinity across the film's surface, complementing the structural information obtained from XRD and the morphological details from electron microscopy.
| AFM Mode | Information Provided | Observations in P3HS Films |
| Topography | 3D surface profile, fibril dimensions, surface roughness. mdpi.com | Visualizes the network of elongated, crystalline nanofibrils. Allows for quantitative analysis of surface roughness. |
| Phase Imaging | Maps local variations in mechanical and adhesive properties. | Differentiates between the stiffer crystalline fibrils and the softer amorphous regions, providing a clear picture of the distribution of crystalline domains at the surface. |
Applications of 3 Hexylselenophene and Poly 3 Hexylselenophene in Organic Electronic Devices
Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)
Poly(3-hexylselenophene) has been explored as a key component in the active layer of organic solar cells, primarily for its ability to absorb sunlight and donate electrons. Its properties are often compared to its well-studied sulfur analog, poly(3-hexylthiophene) (P3HT).
Poly(this compound) as a Donor Material in Bulk Heterojunction Devices
In the architecture of bulk heterojunction (BHJ) solar cells, a blend of an electron donor and an electron acceptor material forms the photoactive layer. ucla.edu P3HS serves as the electron donor, absorbing photons and generating excitons (bound electron-hole pairs). irejournals.com These excitons then migrate to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor, initiating the generation of a photocurrent. ucla.edu
The choice of acceptor material is crucial for efficient device operation. While fullerene derivatives like PCBM ( researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester) are common acceptors used with polymer donors, research has also explored the use of inorganic nanoparticles. irejournals.commdpi.com For instance, regioregular P3HS has been combined with zinc oxide (ZnO) to create hybrid polymer-metal oxide solar cells. hbku.edu.qaacs.org This combination leverages the electron-accepting properties of ZnO and the light-absorbing and hole-transporting capabilities of P3HS. hbku.edu.qa
The morphology of the donor-acceptor blend is a critical factor influencing device performance. The formation of a bicontinuous interpenetrating network allows for efficient exciton (B1674681) dissociation at the large interfacial area and subsequent charge transport to the respective electrodes. irejournals.com
Optimization of Device Performance Parameters (e.g., Power Conversion Efficiency, Fill Factor)
Research into P3HS-based solar cells has focused on optimizing these parameters through various strategies. In hybrid ZnO:P3HS solar cells, optimization of the composition, layer thickness, and conversion temperature resulted in a power conversion efficiency of 0.4%, which was primarily limited by a low short-circuit current. hbku.edu.qaacs.org
Another approach to enhance performance involves the use of copolymer nanowires. Doping poly(3-hexylthiophene) (P3HT) nanowires with selenophene (B38918) has been shown to improve the performance of polymer-nanowire solar cells. This strategy led to an increase in the JSC with only a minimal loss in VOC, achieving a high fill factor. acs.org The best conversion efficiency reached 4.1% for a P3HT-stat-P37S (80:20) nanowire-based device. acs.org
The table below summarizes the performance parameters of selected P3HS-based organic solar cells from the literature.
| Donor Material | Acceptor Material | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| P3HS | ZnO | - | - | - | 0.4 |
| P3HT-stat-P37S (80:20) Nanowires | PCBM | 0.55 | 11.47 | - | 4.1 |
| P3HT-stat-P37S (20:80) Nanowires | PCBM | 0.52 | 12.52 | - | - |
Interfacial Energetics and Charge Separation Efficiency Studies
Efficient charge separation at the donor-acceptor interface is fundamental to the operation of organic solar cells. nih.gov This process is governed by the relative energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials. researchgate.netmdpi.com For efficient electron transfer, the LUMO of the donor must be higher in energy than the LUMO of the acceptor. Conversely, for efficient hole transfer, the HOMO of the acceptor should be lower than that of the donor.
In ZnO:P3HS hybrid cells, photoinduced absorption spectroscopy has been used to confirm the electron transfer reaction from P3HS to ZnO upon illumination. hbku.edu.qaacs.org The performance of these devices is influenced by the nature of the interface. Studies have shown that the photocurrent is predominantly generated in the amorphous regions of P3HS that are in direct contact with the ZnO, with the semicrystalline phase of P3HS contributing negligibly. hbku.edu.qaacs.org
The energy levels of P3HS are comparable to those of P3HT. researchgate.net The ionization potential of P3HS, which corresponds to the HOMO level, has been measured to be similar to that of P3HT. researchgate.net Theoretical studies on P3HT have reported a HOMO level of around -5.2 eV and a LUMO level of approximately -3.1 eV. amazonaws.comamazonaws.com The HOMO-LUMO gap is a critical factor, and for P3HT, this has been calculated to be around 3.8 to 3.9 eV in various environments. amazonaws.com These values provide a reference for understanding the interfacial energetics in P3HS-based devices.
Modifying the interface between the donor and acceptor can enhance charge separation and reduce recombination. mdpi.com In hybrid solar cells, interfacial modifiers can improve the compatibility between the organic polymer and the inorganic metal oxide, leading to better infiltration and increased JSC. mdpi.com
Hybrid Polymer-Metal Oxide Photovoltaic Systems (e.g., ZnO:P3HS)
Hybrid solar cells that combine conjugated polymers with inorganic metal oxides, such as zinc oxide (ZnO), offer a promising route to stable and efficient photovoltaic devices. tue.nlchalcogen.ro In these systems, the metal oxide typically serves as the electron acceptor. 192.248.56
Regioregular P3HS has been successfully used in combination with ZnO to fabricate hybrid solar cells. hbku.edu.qaacs.org A method for creating intimately mixed ZnO:P3HS layers involves casting P3HS and a reactive precursor to ZnO, diethylzinc, from a common solvent, followed by in-situ conversion to ZnO. hbku.edu.qaacs.org This approach allows for the formation of a bulk heterojunction morphology.
The performance of these ZnO:P3HS devices is sensitive to the processing conditions. A final power conversion efficiency of 0.4% was achieved after optimizing for composition, layer thickness, and conversion temperature. hbku.edu.qaacs.org The primary limitation to performance was identified as a low short-circuit current. hbku.edu.qaacs.org Spectrally resolved external quantum efficiency measurements revealed that the photocurrent is mainly generated from the amorphous P3HS regions in direct contact with the ZnO. hbku.edu.qaacs.org
Development of Selenophene-Based Small Molecule Acceptors
While P3HS is primarily investigated as a donor material, the selenophene moiety is also a valuable building block for the design of novel acceptor materials, particularly non-fullerene acceptors (NFAs). mdpi.com The inclusion of selenophene in the molecular structure of an acceptor can lead to several advantageous properties. researchgate.net
Compared to its thiophene (B33073) analog, selenophene is easier to polarize and has a lower aromaticity. mdpi.com This can lead to a reduction in the LUMO energy level of the molecule, resulting in a narrower optical bandgap. researchgate.netmdpi.com A narrower bandgap allows the material to absorb a broader range of the solar spectrum, potentially increasing the short-circuit current of the solar cell. mdpi.com
Several selenophene-based small molecule acceptors have been synthesized and incorporated into organic solar cells, demonstrating high power conversion efficiencies. For example, ternary organic solar cells incorporating selenophene-containing small molecule donors have achieved PCEs of over 18%. acs.orgnih.gov
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, with applications in flexible displays, sensors, and logic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in the active layer. rsc.orgresearchgate.net
While much of the research on P3HS has focused on its photovoltaic applications, its properties are also relevant for OFETs. The charge mobility of P3HS is a key parameter in this context. The synthesis of regioregular P3HS has been reported, and its electrical properties have been compared to the widely studied P3HT. researchgate.net P3HT is known to exhibit hole mobilities that can be significantly enhanced through various processing techniques and device architectures. researchgate.nettcichemicals.com For instance, hole mobilities of over 20 cm²/Vs have been reported for high-regioregular P3HT-based transistors. tcichemicals.com
The structural regularity and solid-state packing of the polymer chains are crucial for achieving high charge mobility. researchgate.net The larger atomic radius of selenium compared to sulfur can influence the intermolecular interactions and crystalline packing of P3HS, which in turn affects its charge transport characteristics. mdpi.com Studies on P3HT-based OFETs have shown that modifying the interface between the semiconductor and the dielectric layer can significantly improve device performance by enhancing the drain current and field-effect mobility. mdpi.com Similar strategies could be applied to optimize the performance of P3HS-based OFETs.
Enhancement of Charge Carrier Mobility
Charge carrier mobility is a critical parameter for the performance of OFETs, and significant research has been dedicated to enhancing this property in P3HS-based devices. The mobility of P3HS is intrinsically linked to its molecular weight, regioregularity, and thin-film morphology. ntu.edu.tw For instance, the charge mobility of P3HS has been reported to be around 2.0 × 10⁻³ cm² V⁻¹ s⁻¹. sci-hub.se This mobility can be significantly influenced by the material's structural organization.
Strategies to enhance charge carrier mobility often mirror those used for P3HT and include:
Increasing Molecular Weight: Higher molecular weight polymers can facilitate the formation of more interconnected crystalline domains, which are crucial for efficient charge transport. ntu.edu.tw
Improving Regioregularity: A high degree of head-to-tail coupling in the polymer chain leads to a more planar backbone, promoting intermolecular π-π stacking and thus enhancing charge hopping between chains. mdpi.com
Controlling Crystallization: Techniques like thermal annealing or using specific solvents can improve the crystallinity of the polymer film, leading to higher mobility. researchgate.net
Block Copolymers: Incorporating P3HS into block copolymers, such as with poly(3-butylthiophene) (P3BT), has been shown to yield mobilities as high as 6.0 × 10⁻³ cm² V⁻¹ s⁻¹ through the formation of cocrystalline structures. sci-hub.se
The table below summarizes charge carrier mobilities for P3HS and related materials from various studies.
| Material | Reported Mobility (cm² V⁻¹ s⁻¹) | Notes |
|---|---|---|
| Poly(this compound) (P3HS) | 2.0 × 10⁻³ | Control sample in a block copolymer study. sci-hub.se |
| Poly(3-butylthiophene) (P3BT) | 5.0 × 10⁻⁴ | Control sample for comparison. sci-hub.se |
| P3BT-s-P3HS (statistical copolymer) | 6.0 × 10⁻³ | Demonstrates the effect of copolymerization. sci-hub.se |
| P3BT/P3HS Blend | 1.2 × 10⁻³ | Simple blend of the two homopolymers. sci-hub.se |
Correlation of Crystalline Structure with Charge Mobility
The performance of P3HS in electronic devices is fundamentally tied to the arrangement of polymer chains in the solid state. sci-hub.se Charge transport in these semiconducting polymers occurs through a combination of intrachain transport along the polymer backbone and interchain hopping between adjacent chains. researchgate.net Efficient interchain hopping requires close π-π stacking, which is facilitated by a high degree of crystallinity and specific molecular packing. scite.ai
The crystalline structure of P3HS films, much like P3HT, typically features a lamellar arrangement where the polymer backbones are stacked, and the hexyl side chains interdigitate. researchgate.net The orientation of these crystalline domains relative to the substrate is critical for device performance. In OFETs, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is desirable as it aligns the pathways for efficient charge transport between the source and drain electrodes. sci-hub.se
Studies on block copolymers of P3HS and P3BT have demonstrated a strong correlation between the formation of cocrystals and charge mobility. sci-hub.se The self-assembly of these copolymers into ordered cocrystalline structures creates efficient pathways for charge transport, resulting in higher mobilities compared to the individual homopolymers or their simple blends. sci-hub.se Any disruption to this ordered crystalline structure, for instance through specific thermal annealing processes, can lead to a decrease in charge mobility, further confirming that the crystalline arrangement is key to good charge transport properties. sci-hub.se Doping can also strain the crystalline domains, which has been shown to coincide with an exponential increase in hole mobility in the analogous P3HT. nih.gov
Influence of Selenophene Ring Combination Modes on Transistor Performance
The method by which this compound monomers are coupled during polymerization significantly impacts the resulting polymer's properties and, consequently, the performance of transistors fabricated from it. This structural property is known as regioregularity. For poly(3-alkylselenophenes) and poly(3-alkylthiophenes), the monomer units can connect in "head-to-tail" (HT), "head-to-head" (HH), or "tail-to-tail" (TT) configurations.
A high degree of regioregularity, specifically a high percentage of HT couplings, is crucial for achieving high charge carrier mobility. mdpi.com HT coupling minimizes steric hindrance between the alkyl side chains of adjacent monomer units, allowing the polymer backbone to adopt a more planar conformation. This planarity is essential for effective π-orbital overlap along the polymer chain (intrachain transport) and for promoting the close packing of polymer chains (interchain transport). researchgate.net The synthesis of regioregular P3HS has been a key development, enabling its use as an effective hole-transporting polymer in transistors. researchgate.netrsc.org In contrast, a regiorandom polymer, containing a mix of HT, HH, and TT linkages, will have a more twisted backbone, disrupting conjugation and hindering the formation of well-ordered crystalline domains, which ultimately leads to significantly lower charge carrier mobility.
Other Emerging Electronic Applications
Beyond transistors, the properties of this compound and P3HS make them candidates for other electronic applications, notably in light emission and chemical sensing.
Utilization in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a major commercial success in the display and lighting industries. mdpi.com These devices rely on a multilayer structure where charge is injected, transported, and recombined in an emissive layer to produce light. researchgate.net Organoselenium compounds, in general, have been explored for use in OLEDs. google.com
While P3HS is not typically a primary light-emitting material itself, its semiconducting properties make it suitable for use in other layers within an OLED stack. Drawing parallels from its thiophene analogue, P3HT, poly(this compound) could be used as:
A Host Material for an Emissive Dopant: In some OLED architectures, a host material makes up the bulk of the emissive layer, with a small amount of a highly emissive dopant (guest) dispersed within it. The electronic properties of P3HS could make it a suitable host for certain phosphorescent or fluorescent emitters. google.com
The development of solution-processable materials like P3HS is particularly relevant for the fabrication of large-area, low-cost OLEDs via printing techniques. beilstein-journals.orgjuniperpublishers.com
Exploration in Chemical Sensing Technologies
The electrical properties of semiconducting polymers like P3HS are sensitive to their immediate chemical environment, a characteristic that can be exploited for chemical sensing applications. juniperpublishers.com When exposed to certain analyte molecules, the charge carrier mobility and conductivity of the polymer film can change, providing a measurable signal. mdpi.com
OFETs fabricated with P3HS can act as highly sensitive chemical sensors. The principle of operation is that analyte molecules can adsorb onto the surface of the semiconductor or diffuse into the bulk of the film. This interaction can alter the electronic properties of the P3HS layer in several ways:
Charge Doping: Electron-donating or electron-withdrawing analytes can effectively dope (B7801613) the polymer, changing its charge carrier concentration.
Morphological Changes: Some analytes can cause the polymer film to swell, which alters the distance between polymer chains and affects interchain charge hopping. mdpi.com
Trap State Modification: Analytes can introduce or passivate charge trapping sites at the semiconductor-dielectric interface or at grain boundaries.
By monitoring the changes in the transistor's output current or threshold voltage upon exposure to a target vapor, a sensor can be realized. mdpi.com P3HT-based sensors have demonstrated the ability to detect a wide range of volatile organic compounds (VOCs) and other gases, suggesting a similar potential for P3HS. sphinxsai.com This technology is promising for applications in environmental monitoring, medical diagnostics, and industrial safety. nih.govrsc.org
Application in Supercapacitor Electrodes
Poly(this compound) (P3HS), a selenium-containing counterpart to the well-studied poly(3-hexylthiophene) (P3HT), is emerging as a promising candidate for electrode materials in supercapacitors. Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The application of conjugated polymers like P3HS in supercapacitors stems from their ability to undergo rapid and reversible faradaic (redox) reactions, contributing to pseudocapacitance, which can significantly enhance the energy storage capacity compared to electric double-layer capacitors (EDLCs).
While specific research on P3HS for supercapacitor applications is still developing, extensive studies on its thiophene analog, P3HT, provide valuable insights into the potential performance of P3HS. The charge storage mechanism in these poly(3-alkylheterophenes) involves the p-doping and de-doping of the polymer backbone, where ions from the electrolyte intercalate into the polymer matrix to balance the charge during oxidation and reduction. The larger size of the selenium atom in P3HS compared to sulfur in P3HT is expected to influence the electronic properties and morphology of the polymer, which in turn affects its electrochemical performance.
Research on P3HT-based electrodes has demonstrated the feasibility of utilizing such materials in supercapacitors. For instance, nanocomposites of P3HT with single-walled carbon nanotubes (SWCNTs) have shown significantly enhanced specific capacitance compared to pure P3HT. In one study, a P3HT/50% SWCNTs nanocomposite electrode exhibited a specific capacitance of 245.8 Fg⁻¹ at a current density of 0.5 Ag⁻¹, a substantial improvement over the 160.5 Fg⁻¹ for pure P3HT. researchgate.net This enhancement is attributed to the synergistic effect of the pseudocapacitive P3HT and the high surface area and conductivity of the SWCNTs. researchgate.net The composite material also demonstrated good cycling stability, retaining 80.5% of its capacitance after 1000 cycles. researchgate.net
The electrochemical performance of these polymer electrodes is also influenced by the electrolyte used. Studies on P3HT have explored various electrolytes, including liquid electrolytes and gel polymer electrolytes, to optimize performance. For example, a specific capacitance of approximately 33 mF/cm² was achieved for a P3HT-based supercapacitor using a gel electrolyte. acs.org
Given the structural similarities between P3HS and P3HT, it is anticipated that P3HS-based supercapacitors could exhibit comparable or potentially superior performance due to the different electronic characteristics imparted by the selenium heteroatom. Further research is needed to fully explore and quantify the specific capacitance, energy density, and power density of P3HS and its composites for supercapacitor applications.
Table 1: Comparison of Specific Capacitance for P3HT-based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Current Density / Scan Rate | Specific Capacitance | Citation |
| Pure P3HT | 0.1 M LiClO₄ in acetonitrile | 0.5 Ag⁻¹ | 160.5 Fg⁻¹ | researchgate.net |
| P3HT/10% SWCNTs | 0.1 M LiClO₄ in acetonitrile | 0.5 Ag⁻¹ | Not specified | researchgate.net |
| P3HT/25% SWCNTs | 0.1 M LiClO₄ in acetonitrile | 0.5 Ag⁻¹ | Not specified | researchgate.net |
| P3HT/50% SWCNTs | 0.1 M LiClO₄ in acetonitrile | 0.5 Ag⁻¹ | 245.8 Fg⁻¹ | researchgate.net |
| P3HT Film | Gel Electrolyte | Not specified | ~33 mF/cm² | acs.org |
| P3HT Film | Liquid Electrolyte (EC+PC+LiClO₄) | Not specified | 32 mF/cm² | acs.org |
Conjugated Polymer Gels for Stretchable Electronics
The development of intrinsically stretchable and conductive materials is crucial for the advancement of flexible and wearable electronic devices. Conjugated polymer gels, which combine the electronic properties of conjugated polymers with the mechanical compliance of gels, are a promising class of materials for such applications. Poly(this compound) (P3HS) has been investigated for its potential in creating these stretchable electronic materials. figshare.com
Conjugated polymer gels are typically formed by creating a cross-linked network of the polymer chains that is swollen with a solvent. This structure provides both electrical conductivity through the conjugated backbone and stretchability due to the flexible gel network. A study on selenophene and thiophene-based conjugated polymers explored their gelation conditions and the electrical performance of the resulting gels in stretchable devices. figshare.com
A key finding from this research was that the charge carrier mobility of these conjugated polymer gels changes under applied strain. figshare.com For the most promising gels, an initial application of strain was observed to cause a decrease in mobility. However, the device then stabilized, and the mobility remained constant from 18% to 40% strain. figshare.com This stabilization of electrical performance under significant strain is a critical requirement for reliable stretchable electronic devices.
While detailed mechanical properties such as tensile modulus and elongation at break for pure P3HS gels are not extensively documented, the research on related conjugated polymer gels provides a basis for understanding their potential. The synthesis of these gels involves dissolving the polymer in a suitable solvent or solvent mixture and then inducing gelation, for instance, through a poor solvent/good solvent mixture method. squarespace.com
The ability to maintain electrical conductivity under deformation is a key advantage of these materials. The development of novel doping methods, such as a cycle-doping technique, has been shown to effectively dope the bulk gels to produce conductive films. figshare.com This method allows for monitoring the conductivity as a function of doping to achieve the highest possible conductivity. figshare.com
The unique combination of stretchability and conductivity makes P3HS-based conjugated polymer gels suitable for a range of applications in stretchable electronics, including flexible displays, wearable sensors, and electronic skin. Further research into the specific mechanical and electrical properties of P3HS gels under various strain conditions will be vital for optimizing their performance in these next-generation electronic devices.
Table 2: Electrical Performance of Selenophene/Thiophene-Based Conjugated Polymer Gels in a Stretchable Device
| Strain Level | Charge Carrier Mobility | Observation | Citation |
| Initial Strain | Decreases | Initial application of strain leads to a drop in mobility. | figshare.com |
| 18% to 40% Strain | Stabilizes and remains constant | The device shows stable electrical performance under continued strain. | figshare.com |
Challenges and Future Research Directions in 3 Hexylselenophene Research
Advancements in Controlled Polymerization for Defined Architectures
The synthesis of well-defined polymer architectures is paramount for establishing clear structure-property relationships and optimizing device performance. For poly(3-hexylselenophene) (P3HS), catalyst-transfer polycondensation (CTP) has been a key method for achieving controlled polymerization. rsc.orgnih.gov This technique allows for the synthesis of polymers with controlled molecular weight, low dispersity, and high regioregularity, which are crucial for achieving ordered molecular packing and efficient charge transport. rsc.orgnih.gov
Future research in this area is directed towards expanding the library of complex architectures beyond simple linear polymers. The synthesis of block copolymers, for instance, has shown promise. Researchers have successfully created sequence-controlled alternating block polychalcogenophenes, such as P(SSe)b(STe), by sequentially adding different Grignard monomers in a nickel-catalyzed Kumada polymerization. rsc.org This approach enables precise control over the block lengths and the main-chain sequence. rsc.org Additionally, the development of all-π-conjugated bottlebrush copolymers containing both P3HT and P3HS is an emerging area. scholaris.ca These complex architectures, including comb and bottlebrush polymers, offer unique opportunities to tune the optoelectronic properties and self-assembly behavior of the materials. scholaris.ca
A significant challenge lies in the development of "graft-through" strategies for creating controlled block copolymer bottlebrushes. scholaris.ca While graft-to methods have been explored, they are often limited to low- to mid-grafting densities. scholaris.ca Overcoming these synthetic hurdles will enable the creation of novel materials with tailored nanostructures for advanced electronic applications.
Strategies for Morphology Control and Optimization in Thin Films
The performance of organic electronic devices is intrinsically linked to the morphology of the active layer. For P3HS-based devices, controlling the thin-film morphology to create well-defined and interconnected domains for efficient charge separation and transport is a primary objective. researchgate.net
Future strategies for morphology control include:
Side-Chain Engineering: Modifying the side chains of the polymer can influence its solubility and packing. For example, introducing a bulky 2-ethylhexyl side chain can increase solubility while maintaining the crystallinity of the selenophene (B38918) block. acs.org
Block Copolymers: Fully π-conjugated diblock copolymers of selenophene and thiophene (B33073) can undergo phase separation, leading to the formation of distinct nanostructures like fibrils. acs.org The compatibility of the blocks can be tuned through side-chain modifications to access different morphologies. acs.org
Processing Additives and Techniques: The use of solvent additives and advanced processing techniques like nanochannel-template techniques can help control the alignment and packing of polymer chains.
A key challenge is to develop a comprehensive understanding of the interplay between molecular design, processing conditions, and the resulting thin-film morphology to achieve optimal device performance. ucla.edu
Further Elucidation of Exciton (B1674681) Dynamics and Triplet Management
Understanding and controlling the behavior of excitons—bound electron-hole pairs formed upon light absorption—is fundamental to optimizing the efficiency of optoelectronic devices. In selenophene-based materials, the heavier selenium atom influences exciton dynamics, particularly the formation and management of triplet excitons.
Studies using single-molecule spectroscopy have revealed that while P3HS has a larger reported triplet yield compared to P3HT, its triplet populations evolve and relax much faster. nih.govresearchgate.net This rapid relaxation presents both a challenge and an opportunity. Efficiently harvesting these triplet excitons could significantly boost the performance of solar cells and other devices. nih.gov
Future research should focus on:
Investigating Triplet Formation Mechanisms: Further studies are needed to understand the role of spin-orbit coupling and exciton delocalization in the efficient formation of triplet states in P3HS. researchgate.net
Triplet Sensitization: The development of novel materials and strategies for triplet sensitization, such as incorporating platinum-porphyrin complexes into the polymer backbone, can facilitate the harvesting of triplet excitons. scispace.comnih.gov
Managing Multi-Exciton Interactions: At high excitation densities, interactions between multiple triplet excitons can become significant. nih.gov Developing models to understand and control these interactions is crucial for improving light-harvesting efficiency. nih.govaip.org
The ultimate goal is to develop a complete picture of exciton dynamics in this compound-based materials, from initial photoexcitation to charge generation or emission, to enable the rational design of more efficient devices. scispace.comnih.gov
Rational Design of Novel Selenophene-Based Conjugated Materials for Enhanced Performance
The versatility of organic chemistry allows for the rational design of new selenophene-based materials with tailored properties. By strategically modifying the molecular structure, researchers can tune the material's band gap, energy levels, and intermolecular interactions to enhance device performance. mdpi.comresearchgate.net
Replacing thiophene with selenophene in conjugated polymers has been shown to increase the quinoidal character of the backbone, leading to a reduced band gap and red-shifted absorption. rsc.org The more polarizable selenium atom can also enhance intermolecular interactions, resulting in improved charge carrier mobility. rsc.orgacs.org
Future design strategies include:
Fused Selenophene-Containing Systems: The development of novel non-fullerene acceptors based on fused selenophene units is a promising avenue for near-infrared organic photodetectors and solar cells. rsc.org
Copolymerization: Statistical copolymerization of this compound with other monomers, such as 3-hexylthiophene (B156222), allows for the fine-tuning of the optical and electronic properties of the resulting material. acs.orgrsc.org
Ladder-Type Polymers: The synthesis of ladder-type polymers incorporating selenophene units can lead to materials with high charge carrier mobility for thin-film transistor applications. acs.org
A significant challenge is to develop predictive models that can guide the design of new materials with desired properties, reducing the need for extensive trial-and-error synthesis and characterization.
Development of Environmentally Benign Synthetic Routes and Processing
As the field of organic electronics moves towards commercialization, the development of environmentally friendly and sustainable synthetic and processing methods is becoming increasingly important. mdpi.com Traditional methods for synthesizing conjugated polymers often rely on harsh reagents and halogenated solvents.
Direct C-H arylation polymerization has emerged as a more environmentally benign alternative to traditional cross-coupling reactions. acs.org This method avoids the need for organometallic reagents and can be performed with higher atom economy. Researchers have successfully synthesized P3HS and its copolymers using palladium catalysts in direct arylation polymerization. acs.orgacs.org
Future research in this area should focus on:
Catalyst Development: Designing more efficient and robust catalysts for direct arylation polymerization that can operate under milder conditions and with a broader substrate scope.
Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, such as grinding techniques, and polymerization in aqueous media to further reduce the environmental impact. jocpr.com
Green Solvents for Processing: Identifying and utilizing non-halogenated, "green" solvents for the solution processing of this compound-based materials. researchgate.net
The development of sustainable practices throughout the lifecycle of these materials, from synthesis to device fabrication and disposal, is a critical challenge for the long-term viability of organic electronics.
Comprehensive Theoretical Modeling and Predictive Simulations
Theoretical modeling and computational simulations are indispensable tools for gaining a deeper understanding of the structure-property relationships in this compound-based materials and for guiding the design of new materials with enhanced performance.
Density functional theory (DFT) calculations have been used to investigate the electronic structure, molecular geometry, and reaction mechanisms of selenophene-containing molecules and polymers. acs.orgfrontiersin.org These calculations have provided insights into the effects of heteroatom substitution on the planarity of the polymer backbone and the resulting electronic properties. frontiersin.org
Future directions for theoretical modeling include:
Multiscale Modeling: Developing and applying multiscale modeling approaches that can bridge the gap between the electronic properties of individual molecules and the macroscopic behavior of thin films and devices. figshare.com
Predicting Morphology: Creating predictive models for the self-assembly and morphology of P3HS and its blends, which can help to optimize processing conditions for improved device performance. researchgate.net
Simulating Exciton and Charge Dynamics: Performing advanced simulations to model exciton diffusion, charge separation, and transport processes in P3HS-based devices to elucidate the factors that limit device efficiency. nih.govwgtn.ac.nz
A key challenge is to improve the accuracy and predictive power of these models, which requires the development of more sophisticated theoretical frameworks and access to high-performance computing resources. lanl.govelsevier.com By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of next-generation organic electronic materials.
Q & A
Basic: What are the optimal synthetic routes for 3-hexylselenophene monomers, and how are they validated?
Methodological Answer:
this compound monomers are typically synthesized via bromination followed by Stille coupling. For example, bromination of this compound using N-bromosuccinimide (NBS) in anhydrous conditions yields brominated intermediates, which are then coupled with stannylated derivatives (e.g., using n-BuLi and Me₃SnCl) via Stille cross-coupling . Validation involves nuclear magnetic resonance (¹H-NMR) to confirm regioregularity (>95% head-to-tail linkages) and gel permeation chromatography (GPC) to assess molecular weight distribution (Ð < 1.3) .
Advanced: How does incorporating this compound into block copolymers influence their electronic and self-assembly properties?
Methodological Answer:
Block copolymers like poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-P3HS) exhibit reduced bandgaps (1.8–2.0 eV vs. 2.1 eV for P3HT) due to selenium’s lower electronegativity, enhancing charge transport. Self-assembly is studied via grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze π-π stacking distances (3.4–3.6 Å for P3HS vs. 3.8 Å for P3HT) . Differential scanning calorimetry (DSC) reveals distinct melting transitions, indicating phase separation in diblock structures .
Data Contradiction: How can discrepancies in regioregularity measurements for poly(this compound) be resolved?
Methodological Answer:
Regioregularity discrepancies (e.g., 92% vs. 98% head-to-tail linkages) may arise from NMR integration errors or incomplete bromination. To resolve this:
- Use high-field NMR (≥500 MHz) with deuterated chloroform for precise integration of head-to-head methylene protons (δ = 2.57 ppm) .
- Cross-validate with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm monomer sequence .
Basic: What analytical techniques are critical for characterizing poly(this compound) purity and structure?
Methodological Answer:
- ¹H-NMR : Quantifies regioregularity and monitors bromination efficiency.
- GPC : Determines molecular weight (Mn ≈ 15–25 kDa) and polydispersity (Ð < 1.3) .
- UV-Vis Spectroscopy : Identifies optical bandgaps (λmax ≈ 450–500 nm) .
- Cyclic Voltammetry : Measures oxidation potentials (HOMO levels ≈ -5.1 eV) .
Advanced: How do the optical properties of poly(this compound) compare to its thiophene analogue?
Methodological Answer:
Selenium’s larger atomic radius and polarizability reduce the bandgap of P3HS (1.9 eV) compared to P3HT (2.1 eV), as confirmed by UV-Vis spectroscopy. Time-resolved photoluminescence (TRPL) shows longer exciton lifetimes in P3HS (≈1.5 ns vs. 1.0 ns for P3HT), suggesting improved charge-carrier mobility . Computational studies (DFT) correlate this with selenium’s enhanced quinoidal character in the polymer backbone .
Literature Review: What strategies ensure a comprehensive literature review on this compound derivatives?
Methodological Answer:
- Use SciFinder with keywords: “this compound synthesis,” “polychalcogenophenes,” and “conjugated polymers” to filter peer-reviewed articles (2000–2025) .
- Prioritize journals like Chemistry of Materials and Macromolecules for experimental reproducibility.
- Cross-reference citations in foundational papers (e.g., block copolymer studies ) to identify research gaps, such as tellurium-analogue comparisons .
Experimental Design: What factors are critical when studying self-assembly in this compound copolymers?
Methodological Answer:
- Solvent Selection : Use chlorobenzene or dichlorobenzene to promote aggregation during thin-film deposition .
- Annealing Conditions : Thermal annealing (150–200°C) enhances crystallinity; solvent vapor annealing (e.g., chloroform vapor) tunes domain sizes .
- Characterization : Atomic force microscopy (AFM) for morphology and GIWAXS for crystallographic data .
Computational: How can DFT modeling predict charge transport in this compound polymers?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals. Selenium’s reduced electronegativity lowers LUMO levels (-3.2 eV vs. -2.9 eV for thiophene), improving electron affinity. Charge mobility is estimated via Marcus theory, incorporating reorganization energies (λ ≈ 0.3 eV) and transfer integrals (J ≈ 50 meV) .
Synthesis Optimization: What factors influence yield in this compound bromination?
Methodological Answer:
- Catalyst : Use Lewis acids like FeCl₃ to accelerate bromination (yield >85%) .
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., di-bromination) .
- Purification : Column chromatography (silica gel, hexane eluent) removes unreacted NBS .
Safety: What protocols are essential for handling this compound in labs?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
- Spill Management : Absorb with diatomaceous earth; dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
